N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

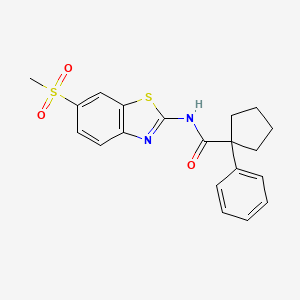

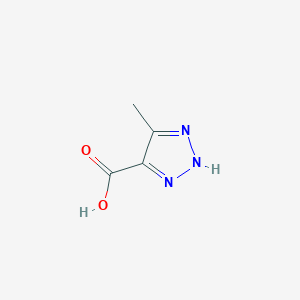

“N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide” is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. A novel series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease (AD) . The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole moiety as well as a piperazine moiety . Benzothiazole are compounds with fused benzene and thiazole moiety containing nitrogen and sulphur .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The synthesized hybrid molecules illustrated modest to strong inhibition of acetylcholinesterase (AChE) and Aβ 1-42 aggregation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H20N2O3S2 and a molecular weight of 400.51 . More detailed information about its melting point, boiling point, density, and other physical properties can be found on specialized chemical databases .Scientific Research Applications

Therapeutic Applications in Neurodegenerative Diseases

This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. It exhibits properties like cholinesterase inhibition and anti-β-amyloid aggregation , which are crucial in managing symptoms and progression of Alzheimer’s disease .

Anti-Cancer Activity

Benzothiazole derivatives, including this compound, have been identified to possess anti-cancer properties. They can act as enzyme inhibitors that are relevant in cancer cell proliferation and survival .

Anti-Bacterial and Anti-Tuberculosis Effects

Research indicates that benzothiazole compounds have significant anti-bacterial and anti-tuberculosis activities, making them potential candidates for developing new antibiotics .

Anti-Diabetic Potential

The compound’s ability to modulate biological pathways has also been explored for anti-diabetic effects, providing a new avenue for diabetes treatment research .

Anthelmintic Uses

In veterinary medicine, benzothiazole derivatives are explored for their anthelmintic (anti-parasitic) activities, which could lead to new treatments for parasitic infections .

Anti-Viral Properties

The compound’s structure allows it to interfere with viral replication, offering a pathway for the development of anti-viral medications .

Anti-Oxidant and Anti-Inflammatory Applications

Due to its anti-oxidant and anti-inflammatory properties, this compound is being studied for its effectiveness in treating oxidative stress-related disorders and inflammatory conditions .

Green Chemistry Synthesis

The synthesis of benzothiazole derivatives, including this compound, is being optimized for green chemistry applications, reducing the environmental impact of chemical production .

Mechanism of Action

Target of Action

The primary target of N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

This compound interacts with its target, AChE, by inhibiting its activity . The compound binds to both the catalytic active site (CAS) and peripheral anionic site (PAS) of AChE, resulting in a mixed type of inhibition . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and cognition . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This results in improved cognition and memory, particularly beneficial in conditions like Alzheimer’s disease .

Result of Action

The compound has shown promising results in the therapy of Alzheimer’s disease . It has demonstrated strong inhibition of AChE and Aβ 1-42 aggregation, which are key pathological markers of Alzheimer’s disease . Furthermore, it has shown neuroprotective properties and the ability to enhance cognition . Notably, it significantly improved cognition and spatial memory against scopolamine-induced memory deficit in a mouse model .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors While specific environmental factors were not identified in the search results, it’s known that factors such as pH, temperature, and presence of other molecules can influence the action of a compound

properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-27(24,25)15-9-10-16-17(13-15)26-19(21-16)22-18(23)20(11-5-6-12-20)14-7-3-2-4-8-14/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGLNVSGXPTSDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(Methylsulfonyl)benzothiazol-2-YL)(phenylcyclopentyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

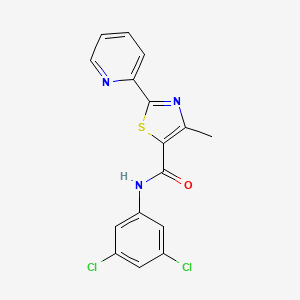

![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)

![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)

![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)

![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)

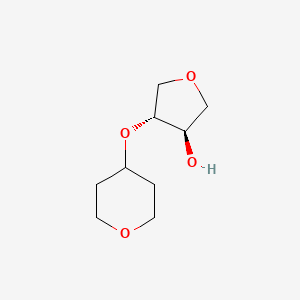

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)

![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2937231.png)